

A Comparative Guide to the Spectroscopic Data of Short-Chain Alkyl Salicylates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl salicylate*

Cat. No.: B1672214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for four common short-chain alkyl salicylates: methyl salicylate, ethyl salicylate, propyl salicylate, and butyl salicylate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are widely used as flavoring agents, fragrances, and active ingredients in topical analgesics.[\[1\]](#)[\[2\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the four alkyl salicylates.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of these esters, with characteristic signals for the hydroxyl proton, aromatic protons, and the protons of the alkyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Hydroxyl (-OH) δ (ppm)	Aromatic (C ₆ H ₄) δ (ppm)	Alkyl Chain (-R) δ (ppm)
Methyl Salicylate	~10.77	~6.8 - 7.8	~3.9 (s, 3H, -CH ₃)
Ethyl Salicylate	~10.92	~6.8 - 7.8	~4.4 (q, 2H, -CH ₂ -), ~1.4 (t, 3H, -CH ₃)[3][4]
Propyl Salicylate	~10.94	~6.8 - 7.8	~4.3 (t, 2H, -OCH ₂ -), ~1.8 (sextet, 2H, -CH ₂ -), ~1.0 (t, 3H, -CH ₃)
Butyl Salicylate	~10.95	~6.8 - 7.9	~4.3 (t, 2H, -OCH ₂ -), ~1.7 (quintet, 2H, -CH ₂ -), ~1.5 (sextet, 2H, -CH ₂ -), ~1.0 (t, 3H, -CH ₃)

s = singlet, t = triplet, q = quartet, sextet = sextet, quintet = quintet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecules. The chemical shifts (δ) are reported in ppm.

Compound	Carbonyl (C=O) δ (ppm)	Aromatic (C ₆ H ₄) δ (ppm)	Alkyl Chain (-R) δ (ppm)
Methyl Salicylate	~170.6	~112.4, 117.8, 119.1, 130.1, 135.8, 161.6[5] [6]	~52.3 (-CH ₃)[5][6]
Ethyl Salicylate	~170.2	~112.7, 117.6, 119.0, 129.9, 135.5, 161.8[3] [7][8]	~61.4 (-CH ₂ -), ~14.2 (-CH ₃)[3][7][8]
Propyl Salicylate	~170.3	~112.5, 117.7, 118.9, 130.0, 135.6, 161.9	~67.0 (-OCH ₂ -), ~22.0 (-CH ₂ -), ~10.5 (-CH ₃)
Butyl Salicylate	~170.3	~112.5, 117.7, 118.9, 130.0, 135.6, 161.9[9] [10]	~65.2 (-OCH ₂ -), ~30.7 (-CH ₂ -), ~19.2 (-CH ₂ -), ~13.7 (-CH ₃)[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands (ν) are reported in reciprocal centimeters (cm^{-1}).

Functional Group	Methyl Salicylate v (cm ⁻¹)	Ethyl Salicylate v (cm ⁻¹)	Propyl Salicylate v (cm ⁻¹)	Butyl Salicylate v (cm ⁻¹)
O-H Stretch (Phenolic)	~3200 (broad)	~3200 (broad)	~3200 (broad)	~3200 (broad)
C-H Stretch (Aromatic)	~3050	~3050	~3050	~3050
C-H Stretch (Aliphatic)	~2955	~2980, 2940	~2965, 2875	~2960, 2870
C=O Stretch (Ester)	~1680	~1680	~1680	~1680
C=C Stretch (Aromatic)	~1615, 1585	~1615, 1585	~1615, 1585	~1615, 1585
C-O Stretch (Ester)	~1250, 1080	~1250, 1090	~1250, 1090	~1250, 1090

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass-to-charge ratio (m/z) of the most abundant ions is listed.

Compound	Molecular Ion [M] ⁺ (m/z)	Base Peak (m/z)	Major Fragment Ions (m/z)
Methyl Salicylate	152	120[11][12]	121, 92, 65[11][12][13]
Ethyl Salicylate	166[3]	120[3]	138, 121, 92, 65[3][14]
Propyl Salicylate	180	120	138, 121, 92, 65
Butyl Salicylate	194[10]	120[10]	138, 121, 92, 65[10]

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the alkyl salicylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[4\]](#)
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a greater number of scans is required compared to ^1H NMR. The use of an inverse-gated decoupling pulse sequence is recommended for quantitative analysis.[\[15\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the neat alkyl salicylate between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

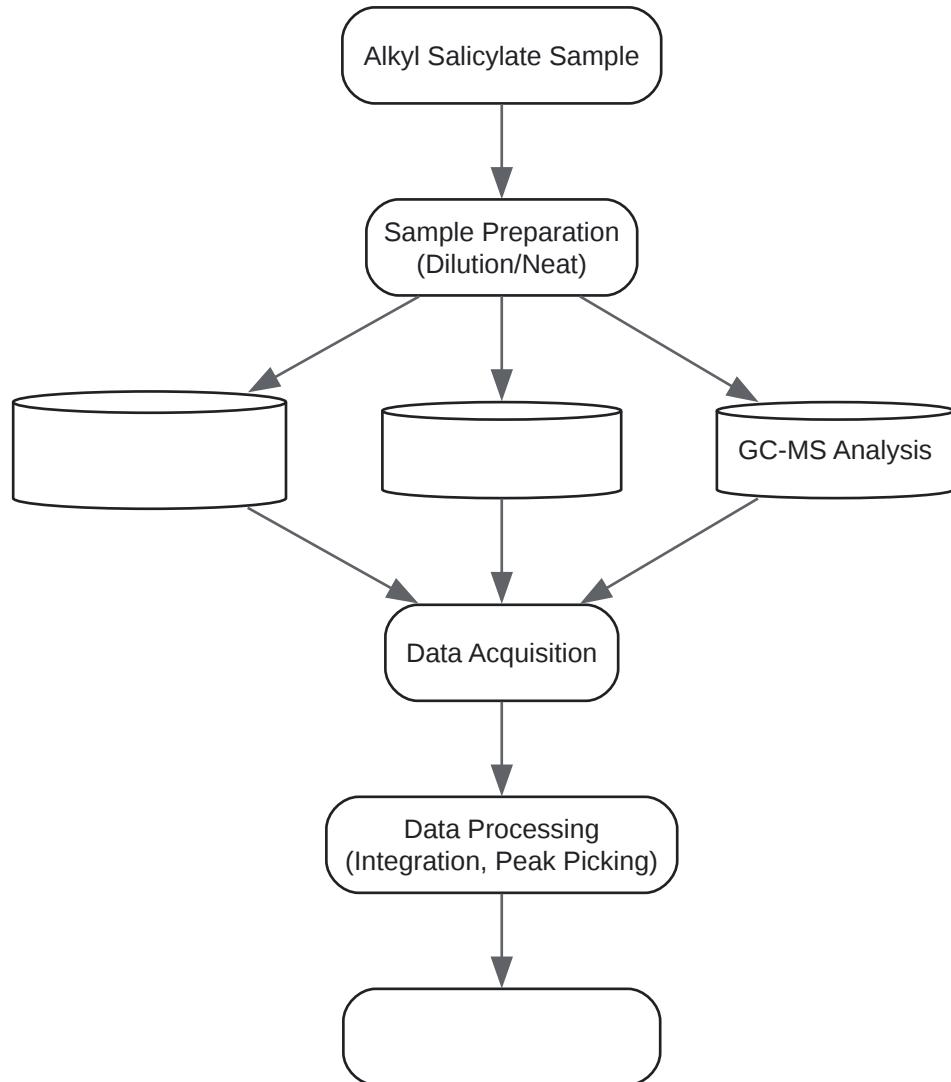
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 100 $\mu\text{g/mL}$) of the alkyl salicylate in a volatile organic solvent such as dichloromethane or hexane.[\[16\]](#)
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

- Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.[\[16\]](#)
 - Mass Analyzer: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.[\[16\]](#)

Visualizations

General Structure of Short-Chain Alkyl Salicylates


The following diagram illustrates the common chemical structure of the short-chain alkyl salicylates discussed in this guide.

Caption: General chemical structure of short-chain alkyl salicylates.

Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for the spectroscopic analysis of short-chain alkyl salicylates.

Workflow for Spectroscopic Analysis of Alkyl Salicylates

[Click to download full resolution via product page](#)

Caption: Typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciepub.com [sciepub.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 3. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl salicylate(119-36-8) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. ethyl salicylate(118-61-6) 13C NMR spectrum [chemicalbook.com]
- 9. Butyl salicylate(2052-14-4) 13C NMR [m.chemicalbook.com]
- 10. Butyl salicylate | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. organic chemistry - Why do I see two peaks for methyl salicylate in my GC-MS spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Solved Mass spectrum of methyl salicylate (molecular ion: | Chegg.com [chegg.com]
- 14. ethyl salicylate(118-61-6) MS [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of Short-Chain Alkyl Salicylates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672214#spectroscopic-data-comparison-of-short-chain-alkyl-salicylates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com